LG100754

Catalog No.
S522993
CAS No.
180713-37-5
M.F
C26H36O3
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LG100754

CAS Number

180713-37-5

Product Name

LG100754

IUPAC Name

(2E,4E,6Z)-3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11-

InChI Key

HNODNXQAYXJFMQ-LQUSFLDPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7-(3-n-propoxy-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-2-yl)-3-methylocta-2,4,6-trienoic acid, 7-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl)-3-methylocta-2,4,6-trienoic acid, LG 100754, LG100754, LG754

Canonical SMILES

CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C

Isomeric SMILES

CCCOC1=CC2=C(C=C1/C(=C\C=C\C(=C\C(=O)O)\C)/C)C(CCC2(C)C)(C)C

The exact mass of the compound (2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid is 396.2664 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LG100754 is a synthetic retinoid X receptor (RXR) ligand characterized by its unique, context-dependent mechanism of action. Unlike promiscuous RXR agonists, LG100754 functions as an antagonist of RXR homodimers (RXR:RXR) while simultaneously acting as a selective agonist for specific RXR heterodimers, particularly with peroxisome proliferator-activated receptors (RXR:PPARα and RXR:PPARγ). [1] This distinct pharmacological profile enables the precise dissection of RXR:PPAR-mediated signaling pathways without the confounding activation of other RXR-dependent pathways, making it a critical tool for research in metabolic disease, inflammation, and cellular differentiation. [2]

Procuring a generic RXR agonist like Bexarotene or a pan-agonist such as 9-cis-Retinoic Acid can compromise experimental integrity when studying RXR:PPAR pathways. Broad-spectrum RXR agonists (e.g., LG100268, Bexarotene) promiscuously activate multiple RXR heterodimers, including those with LXR and FXR, introducing confounding variables related to cholesterol and bile acid metabolism. [1] Pan-agonists like 9-cis-Retinoic Acid activate both RXR and RAR pathways, making it impossible to isolate RXR-specific effects. [2] LG100754 circumvents these issues by providing targeted activation of RXR:PPAR dimers while simultaneously antagonizing RXR homodimers, offering a clean experimental window that cannot be achieved with less selective alternatives. [1]

Exceptional Heterodimer Selectivity: Isolates RXR:PPAR from LXR and FXR Pathways

In transient transfection assays, LG100754 demonstrated potent agonism of RXR:PPARα and RXR:PPARγ heterodimers, comparable to the promiscuous agonist LG100268. However, unlike LG100268 which strongly activated RXR:LXRα, RXR:LXRβ, and RXR:FXR heterodimers, LG100754 was found to be inactive or only weakly active on these pathways. [1] This selectivity is a critical performance differentiator for isolating PPAR-driven metabolic effects. [1]

Evidence DimensionTranscriptional Activation of RXR Heterodimers
Target Compound DataLG100754: Agonist for RXR:PPARγ; Inactive on RXR:LXRα, RXR:LXRβ, RXR:FXR.
Comparator Or BaselineLG100268 (Promiscuous Agonist): Agonist for RXR:PPARγ, RXR:LXRα, RXR:LXRβ, and RXR:FXR.
Quantified DifferenceQualitatively distinct activity profile; LG100754 shows no significant activation of LXR and FXR pathways where LG100268 is a potent agonist.
ConditionsTransient cotransfection assays in CV-1 cells using luciferase reporters.

This allows researchers to study RXR:PPAR-mediated insulin sensitization and adipogenesis without confounding off-target effects on cholesterol (LXR) or bile acid (FXR) metabolism.

Distinct RXR Homodimer Antagonism for Pathway Deconvolution

LG100754 is functionally distinct from common RXR agonists due to its inability to activate RXR homodimers. In reporter assays, LG100754 shows no agonist activity on RXR:RXR, effectively acting as an antagonist in this context. [1] In contrast, the comparator compound LG100268 is a potent and efficacious agonist of RXR homodimers. [1]

Evidence DimensionRXR Homodimer (RXR:RXR) Transcriptional Activation
Target Compound DataNo agonist activity.
Comparator Or BaselineLG100268: Potent and efficacious agonist.
Quantified DifferenceOpposite functional activity (antagonist vs. agonist).
ConditionsTransient cotransfection assay in CV-1 cells.

This antagonistic action allows LG100754 to be used as a precise tool to investigate cellular processes mediated specifically by RXR heterodimers, without background activation from RXR homodimer signaling pathways.

Defined Solubility Profile for Reliable Stock Preparation and Dosing

For reproducible in vitro studies, a well-defined solubility profile is essential for accurate dosing. LG100754 exhibits reliable solubility in common laboratory solvents, facilitating straightforward stock solution preparation and experimental design. Its documented solubility allows for consistent use across various cell culture and biochemical assays.

Evidence DimensionSolubility in Common Laboratory Solvents
Target Compound DataDMSO: 20 mg/mL; DMF: 30 mg/mL; Ethanol: 5 mg/mL.
Comparator Or BaselineNot applicable; provides baseline processability data.
Quantified DifferenceNot applicable.
ConditionsStandard laboratory conditions.

This practical handling information reduces experimental variability and ensures reliable compound concentrations, a critical factor for dose-response studies and assay reproducibility.

Isolating RXR:PPARγ Signaling in Metabolic Disease Models

For researchers investigating insulin sensitization or adipocyte differentiation, LG100754 is the appropriate tool to activate RXR:PPARγ pathways specifically. Its inactivity on LXR and FXR prevents the misinterpretation of results that could arise from simultaneous modulation of cholesterol or bile acid metabolism by promiscuous agonists. [1]

Deconvoluting RXR Heterodimer vs. Homodimer Functions

When the experimental goal is to distinguish between biological outcomes driven by RXR heterodimers versus RXR homodimers, LG100754 serves as a unique chemical probe. Its ability to antagonize homodimers while activating specific heterodimers provides a clear method for dissecting these distinct signaling axes. [1]

Cellular Assays Requiring High Specificity to Ensure Target Validation

In cell-based screening or target validation studies, the high heterodimer selectivity of LG100754 ensures that observed phenotypic effects can be confidently attributed to the RXR:PPAR pathway. This reduces the risk of false positives that may occur with less selective compounds that engage multiple nuclear receptor pathways. [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

396.26644501 Da

Monoisotopic Mass

396.26644501 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

LG100754

Dates

Last modified: 08-15-2023
1: Whitehead SJ, Ford C, Gama RM, Ali A, McKaig B, Waldron JL, Steed H, Brookes MJ. Effect of faecal calprotectin assay variability on the management of inflammatory bowel disease and potential role of faecal S100A12. J Clin Pathol. 2017 Dec;70(12):1049-1056. doi: 10.1136/jclinpath-2017-204340. Epub 2017 Jul 22. PubMed PMID: 28735301.
2: Di Napoli A, Pepe G, Giarnieri E, Cippitelli C, Bonifacino A, Mattei M, Martelli M, Falasca C, Cox MC, Santino I, Giovagnoli MR. Cytological diagnostic features of late breast implant seromas: From reactive to anaplastic large cell lymphoma. PLoS One. 2017 Jul 17;12(7):e0181097. doi: 10.1371/journal.pone.0181097. eCollection 2017. PubMed PMID: 28715445; PubMed Central PMCID: PMC5513491.
3: Liu L, Ouyang J, Baeyens WR. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. J Chromatogr A. 2008 Jun 6;1193(1-2):104-8. doi: 10.1016/j.chroma.2008.04.011. Epub 2008 Apr 11. PubMed PMID: 18452932.
4: Chen H, Cohen P, Kasen S. Cohort differences in self-rated health: evidence from a three-decade, community-based, longitudinal study of women. Am J Epidemiol. 2007 Aug 15;166(4):439-46. Epub 2007 Jun 7. PubMed PMID: 17556762.
5: Cagnazzo F, Cappucci M, Dargazanli C, Lefevre PH, Gascou G, Riquelme C, Bonafe A, Costalat V. Treatment of Distal Anterior Cerebral Artery Aneurysms with Flow-Diverter Stents: A Single-Center Experience. AJNR Am J Neuroradiol. 2018 Jun;39(6):1100-1106. doi: 10.3174/ajnr.A5615. Epub 2018 Apr 12. PubMed PMID: 29650782.

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